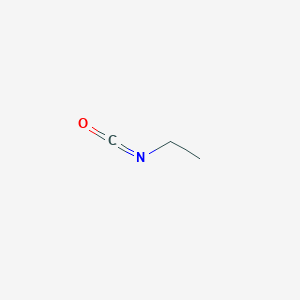

Ethyl isocyanate

Vue d'ensemble

Description

Ethyl isocyanate (C$3$H$5$NO, molecular weight: 71.08 g/mol) is a volatile aliphatic isocyanate characterized by the functional group –N=C=O. It is highly reactive, readily undergoing nucleophilic addition with amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively . Its applications span polymer chemistry (e.g., crosslinking in PDMS elastomers) , pharmaceutical synthesis (e.g., carbamoylation in anticancer agents) , and interstellar chemistry, where it has been detected in molecular clouds like Sgr B2(N) . This compound’s reactivity and toxicity profile are influenced by its small alkyl chain and electrophilic isocyanate group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl isocyanate can be synthesized through several methods. One common method involves the reaction of ethylamine with phosgene, resulting in the formation of this compound and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure safety and efficiency .

Industrial Production Methods

In industrial settings, isocyanatoethane is produced on a larger scale using similar synthetic routes. The process involves the careful handling of reactive chemicals and the implementation of safety measures to prevent exposure to toxic by-products .

Analyse Des Réactions Chimiques

Nucleophilic Additions

Ethyl isocyanate reacts with nucleophiles, forming stable adducts through a two-step mechanism: nucleophilic attack followed by proton transfer .

Reactions with Alcohols

Ethanol reacts with this compound to form a urethane product:

NMR studies confirm rapid urethane formation at room temperature, with reaction completion within 7 days .

| Reactant | Conditions | Product | Key Observations |

|---|---|---|---|

| Ethanol | RT, 7 days | Ethyl urethane | CH₃/CH₂ peaks at δ 0.98–3.95 ppm |

Reactions with Water

Hydrolysis generates ethylamine and carbon dioxide:

Decarboxylation intermediates like acetyl ethyl carbamate (transient) and diethyl urea (side product) are observed .

Reactions with Amines

Primary amines yield substituted ureas:

Secondary amines form biurets via further isocyanate addition .

Thermal Decomposition and Combustion

This compound undergoes thermal degradation at elevated temperatures, forming small molecules like CO, HNCO, and hydrocarbons .

Key Pathways

-

Radical-mediated decomposition :

-

Isomerization : Rearrangement to ethyl cyanate (C₂H₅OCN) is thermodynamically disfavored .

| Process | Products | Activation Energy |

|---|---|---|

| Pyrolysis (500–900 K) | CO, HNCO, CH₄, C₂H₄ | 40–60 kcal/mol |

Surface-Mediated Reactions

Silica surfaces catalyze this compound reactions, forming polymers and urea derivatives :

Reactions on Silica

-

Urethane formation : Surface hydroxyl groups react to form Si–O–C(O)NH–C₂H₅.

-

Diethyl urea synthesis :

Silica accelerates urea yield by 50% compared to uncatalyzed hydrolysis .

Astrochemical Significance

This compound has been detected in interstellar media (e.g., G+0.693 molecular cloud) with an abundance ratio of CH₃NCO/C₂H₅NCO ≈ 8:1, suggesting grain-surface synthesis pathways .

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl isocyanate serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of:

- Alfentanil : A potent opioid analgesic used for pain management during surgical procedures. The synthesis involves this compound as a key building block, enhancing the drug's efficacy and potency .

- Antihistamines : Compounds derived from this compound are explored for their potential in treating allergic reactions. For instance, derivatives such as 4-piperidine methyl purine have shown promise as anti-allergy agents .

- Antimicrobial Drugs : this compound has been linked to the development of antimicrobial agents, including those containing sulfonylimidazoles .

Polymer Production

This compound plays a critical role in the synthesis of polyurethane elastomers, which are widely used in various applications due to their durability and flexibility. Key applications include:

- Heat-Resistant Polyurethane Elastomers : These materials are employed in manufacturing seals and gaskets that require resistance to high temperatures .

- Biomedical Applications : Recent studies have indicated that this compound can be used to create polymer networks for targeted drug delivery systems and hydrogels with enhanced biocompatibility .

| Application Type | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Alfentanil production | Key intermediate in synthesis |

| Antihistamines | 4-Piperidine derivatives | Potential treatment for allergies |

| Antimicrobial Agents | Sulfonylimidazoles | Development of new antimicrobial drugs |

| Polymer Production | Polyurethane elastomers | Used in seals and gaskets |

| Biomedical Engineering | Targeted drug delivery systems | Enhanced biocompatibility and functionality |

Environmental and Safety Considerations

While this compound has numerous applications, it poses health risks that must be managed effectively. Exposure can lead to respiratory issues and skin irritation, necessitating strict safety protocols in industrial settings . Research indicates that exposure to isocyanates can cause occupational asthma, highlighting the need for effective monitoring and control measures .

Case Study 1: Synthesis of Alfentanil

A study demonstrated the efficient synthesis of alfentanil using this compound through a novel one-step method that eliminates the need for hazardous phosgene intermediates. This method not only improved safety but also reduced environmental impact by minimizing waste products .

Case Study 2: Polyurethane Hydrogels

Research involving this compound-derived hydrogels showed promising results for biomedical applications. These hydrogels exhibited improved mechanical properties and biocompatibility, making them suitable for use in contact lenses and tissue engineering .

Mécanisme D'action

The mechanism of action of isocyanatoethane involves its reactivity with nucleophiles, leading to the formation of stable products such as carbamates and ureas. The compound can interact with various molecular targets, including proteins and enzymes, through covalent bonding, thereby modifying their structure and function .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Structural Properties of Ethyl Isocyanate and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Feature |

|---|---|---|---|---|

| This compound | C$3$H$5$NO | 71.08 | Isocyanate | Aliphatic ethyl chain (-CH$2$CH$3$) |

| Mthis compound | C$2$H$3$NO | 57.05 | Isocyanate | Smaller methyl group (-CH$_3$) |

| Vinyl isocyanate | C$3$H$3$NO | 69.06 | Isocyanate | Unsaturated vinyl group (-CH=CH$_2$) |

| Ethyl isothiocyanate | C$3$H$5$NS | 87.14 | Isothiocyanate | Thiocarbonyl group (-N=C=S) |

| tert-Butyl isocyanate | C$5$H$9$NO | 99.13 | Isocyanate | Bulky tert-butyl group (-C(CH$3$)$3$) |

| Phenyl isocyanate | C$7$H$5$NO | 119.12 | Isocyanate | Aromatic phenyl ring (-C$6$H$5$) |

- Key Differences :

- Ethyl vs. Methyl : Ethyl’s longer alkyl chain reduces volatility compared to mthis compound but increases steric hindrance in reactions .

- Ethyl vs. Vinyl : Vinyl’s double bond enhances electrophilicity, favoring addition reactions, while ethyl’s saturated chain supports nucleophilic substitution .

- Isocyanate vs. Isothiocyanate : The thiocarbonyl group in ethyl isothiocyanate (N=C=S) confers distinct nucleophilic reactivity and lower myelotoxicity compared to this compound (N=C=O) .

Table 2: Reaction Conditions and Yields

Toxicity Profiles

Table 3: Comparative Toxicity of Isocyanates

- Mechanistic Insights: Carbamoylating activity (via isocyanate groups) correlates with bone marrow toxicity, but structural features (e.g., cyclohexyl vs. ethyl) modulate potency . this compound’s intermediate toxicity suggests balanced reactivity for pharmaceutical use, as seen in dimer 90, which showed selective cytotoxicity against cancer cells (IC$_{50}$ = 2.8 μM) with lower harm to normal cells .

Activité Biologique

Ethyl isocyanate (EIC) is a chemical compound with significant biological activity, particularly in the context of its reactivity and potential health effects. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and associated health risks.

This compound is an organic compound characterized by the isocyanate functional group (-N=C=O) attached to an ethyl group. The electrophilic nature of the carbon atom in the isocyanate group allows it to undergo nucleophilic attacks from various biological nucleophiles, such as amines and thiols. This reactivity underpins its biological effects, including toxicity and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C3H5N1O1 |

| Molecular Weight | 73.08 g/mol |

| Boiling Point | 92 °C |

| Density | 0.94 g/cm³ |

| Solubility in Water | Low |

1. Toxicity and Health Risks

This compound has been associated with several adverse health effects, particularly in occupational settings. It is considered a potent irritant to the respiratory system and skin. Prolonged exposure can lead to conditions such as:

- Isocyanate Asthma : A hypersensitivity reaction characterized by bronchial inflammation and airway hyperreactivity.

- Chemical Bronchitis/Pneumonitis : Inflammation of the airways due to chemical irritation.

- Pulmonary Function Deterioration : Long-term exposure may lead to chronic respiratory issues.

The maximum allowable concentration in occupational settings is currently proposed at 0.005 ppm in the U.S. .

2. Potential Therapeutic Applications

Despite its toxicological profile, this compound has been explored for its potential therapeutic applications. Research indicates that isocyanates can serve as precursors for various biologically active compounds, including:

- Antimicrobial Agents : Studies have shown that derivatives of isocyanates exhibit antibacterial and antifungal properties.

- Cancer Treatment : Certain isocyanates have been investigated for their ability to inhibit tumor growth in vitro, particularly against specific cancer cell lines like MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

Case Study 1: Occupational Exposure

A study evaluated the respiratory effects of this compound among workers in industries using polyurethane foams. The findings indicated a significant correlation between exposure levels and the incidence of respiratory symptoms, including asthma and chronic bronchitis .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound derivatives against various pathogens. Results demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as a disinfectant or preservative .

Q & A

Q. Basic: How can researchers determine the purity of ethyl isocyanate and assess its stability under laboratory conditions?

Answer: Purity can be determined using physical properties such as boiling point (60°C), refractive index (1.381), and density (0.898 g/mL), which are critical for verifying consistency . Stability assessment involves monitoring degradation via nuclear magnetic resonance (NMR) spectroscopy, particularly observing signal intensity changes for methyl/ethyl isocyanate elimination products in solution . Storage should prioritize anhydrous conditions and low temperatures to minimize hydrolysis.

Q. Advanced: What synthetic strategies optimize the yield of this compound-derived heterocycles, and how do reaction conditions influence regioselectivity?

Answer: this compound reacts with amines or alcohols under controlled conditions (e.g., DMF solvent, 80°C) to form ureas or carbamates. Regioselectivity in cyclization reactions (e.g., tetrazepinones) depends on solvent polarity and temperature. For example, LiOH-mediated hydrolysis in THF–H₂O at 60°C improves ring closure efficiency, while excess isocyanate minimizes side reactions .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer: Due to its low flash point (-6°C) and toxicity, handling requires inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual isocyanate .

Q. Advanced: How do computational methods (MP2 vs. B3LYP) predict the rotational constants and spectroscopic properties of this compound?

Answer: MP2 and CCSD(T) methods correlate strongly with experimental microwave and infrared spectra for rotational constants, while B3LYP underestimates them due to inadequate treatment of electron correlation. For interstellar detection, MP2-based predictions are preferred to guide millimeter-wave spectral assignments .

Q. Advanced: What metabolic pathways contribute to this compound’s neurotoxicity, and how can its reactive intermediates be tracked in biological systems?

Answer: this compound’s toxicity arises from its reaction with cysteine residues, forming stable adducts that disrupt enzymatic activity. Liquid chromatography–mass spectrometry (LC-MS) can track its metabolites, such as thiol conjugates, in vitro. Comparative studies with analogs (e.g., mthis compound) reveal structure-dependent reactivity .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Answer: It serves as a chiral building block for enantioselective synthesis of kinase inhibitors and antiproliferative agents. For example, coupling with tetrahydrobenzothiazole cores under mild conditions (DMF, rt) yields dual kinase inhibitors with IC₅₀ values <100 nM .

Q. Advanced: How does this compound participate in heterolytic ring-opening reactions, and what analytical methods validate these mechanisms?

Answer: In tetrazepinone degradation, heterolytic N2-N3 bond cleavage generates zwitterionic intermediates, which recyclize into triazoles while releasing this compound. Time-resolved NMR and high-resolution MS confirm intermediate formation and quantify elimination kinetics .

Q. Basic: What synthetic routes produce this compound with high yield, and how do reagent choices impact scalability?

Answer: Phosgene or triphosgene reactions with ethylamine in anhydrous DCM achieve >99% yield. Alternative routes using bis(trichloromethyl) carbonate reduce phosgene hazards but require careful stoichiometry to avoid byproducts like carbamoyl chlorides .

Q. Advanced: Why has this compound not been detected in interstellar regions like Orion KL, despite advanced spectroscopic methods?

Answer: Its complex rotational spectrum, perturbed by vibrational excitations (e.g., cis-conformer torsional modes), complicates identification. Detection limits in star-forming regions require higher sensitivity instruments or targeted surveys focusing on 80–340 GHz transitions .

Q. Advanced: How do competing reaction pathways (e.g., allophanate vs. isocyanurate formation) depend on catalysis when this compound reacts with aryl carbamates?

Answer: Tertiary amines (e.g., N-methylmorpholine) catalyze trimerization to isocyanurates, whereas uncatalyzed reactions favor allophanates. Near-infrared spectroscopy monitors NH group disappearance to quantify equilibrium constants (e.g., K = 128 at 128°C for phenyl isocyanate systems) .

Propriétés

IUPAC Name |

isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDNUHPRLBTKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | ETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059379 | |

| Record name | Ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO] | |

| Record name | ETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

60 °C | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/ | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (Air = 1) | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

17.5 [mmHg] | |

| Record name | Ethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

109-90-0 | |

| Record name | ETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B02YQ4MIR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.